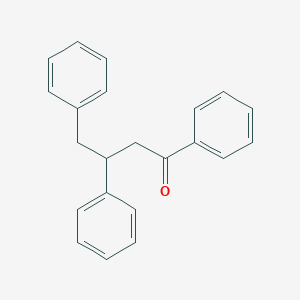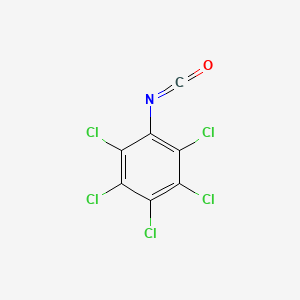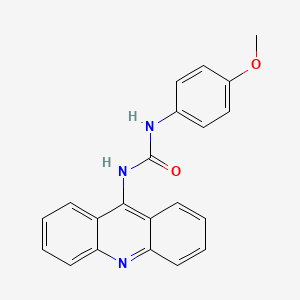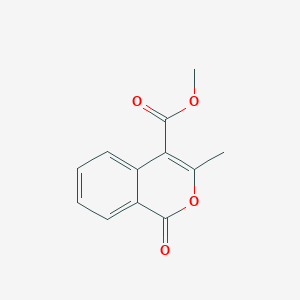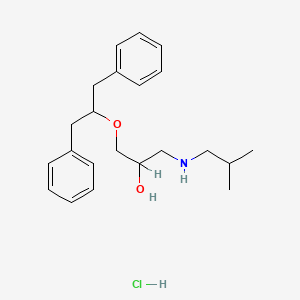
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. Its structure suggests it could be a beta-blocker or a similar type of compound, but specific details would require further research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the benzylphenethyl group, the attachment of the isobutylamino group, and the final hydrochloride formation. Typical reaction conditions might include:
Reagents: Benzyl chloride, phenethylamine, isobutylamine, hydrochloric acid.
Conditions: Solvent (e.g., ethanol), temperature control, and purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For consistent and scalable reactions.
Automated purification systems: To ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might convert it to different amine forms.
Substitution: Halogenation or other substitution reactions could modify its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), catalysts (e.g., palladium).
Major Products
The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool for studying biological pathways.
Medicine: Possible therapeutic uses, such as in cardiovascular treatments.
Industry: As a component in manufacturing processes.
Wirkmechanismus
The mechanism of action would depend on its specific biological or chemical activity. If it acts as a beta-blocker, it might:
Molecular Targets: Bind to beta-adrenergic receptors.
Pathways Involved: Inhibit the effects of adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Atenolol: Another beta-blocker with different pharmacokinetics.
Metoprolol: Similar in function but with unique properties.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride might offer unique benefits such as different binding affinities, metabolic stability, or side effect profiles compared to these similar compounds.
Eigenschaften
CAS-Nummer |
35132-77-5 |
|---|---|
Molekularformel |
C22H32ClNO2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
1-(1,3-diphenylpropan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-18(2)15-23-16-21(24)17-25-22(13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20;/h3-12,18,21-24H,13-17H2,1-2H3;1H |
InChI-Schlüssel |
LQCQLTBNGNRPIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


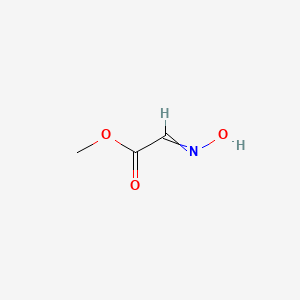
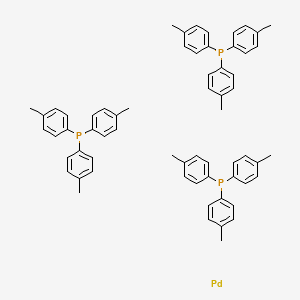
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
